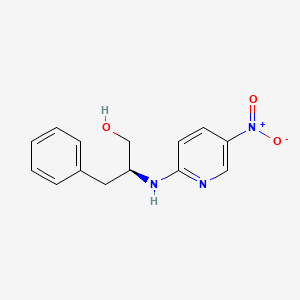

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol

Description

BenchChem offers high-quality (S)-N-(5-Nitro-2-pyridyl)phenylalaninol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(5-Nitro-2-pyridyl)phenylalaninol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(5-nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-10-12(8-11-4-2-1-3-5-11)16-14-7-6-13(9-15-14)17(19)20/h1-7,9,12,18H,8,10H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQHMEFZBTXUTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659937 | |

| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115416-53-0 | |

| Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral organic molecule that has garnered interest within the scientific community due to its unique structural combination of a phenylalaninol moiety and a nitropyridine ring. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential applications in drug discovery and development, based on the known bioactivities of related compounds. The presence of the nitro group, a well-known pharmacophore and toxicophore, suggests that this compound may exhibit a range of biological activities.[1] The inherent chirality of the phenylalaninol backbone further adds to its potential for stereospecific interactions with biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N₃O₃ | [2][3] |

| Molecular Weight | 273.29 g/mol | [2][3] |

| CAS Number | 115416-53-0 | [2][3] |

| Appearance | Likely a solid | Inferred |

| Melting Point | 117 °C | [3] |

| Refractive Index | 1.658 | [3] |

| Synonyms | 2-( | N |

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

The proposed reaction involves the displacement of the chloro group from the electron-deficient pyridine ring by the primary amine of (S)-phenylalaninol. The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring towards nucleophilic attack, facilitating the reaction.

Caption: Proposed synthetic workflow for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Step-by-Step Experimental Protocol (Proposed)

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-phenylalaninol (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Base: To the solution, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents). The base will act as a scavenger for the hydrochloric acid generated during the reaction.

-

Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

-

Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the phenyl ring of the phenylalaninol moiety are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the nitropyridine ring will be deshielded due to the electron-withdrawing nitro group and the ring nitrogen, appearing at lower field.

-

Aliphatic Protons: The benzylic protons (CH₂) and the methine proton (CH) of the phenylalaninol backbone will likely appear as multiplets in the δ 2.8-4.5 ppm range. The protons of the hydroxymethyl group (CH₂OH) will also be in this region.

-

Amine and Hydroxyl Protons: The N-H and O-H protons will exhibit broad signals, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

-

Aromatic Carbons: The carbon atoms of the phenyl ring are expected in the typical aromatic region of δ 125-140 ppm. The carbons of the nitropyridine ring will be significantly affected by the nitro group and the nitrogen atom, with the carbon bearing the nitro group appearing at a lower field.

-

Aliphatic Carbons: The benzylic carbon, the methine carbon, and the hydroxymethyl carbon will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

-

N-O Stretching: The nitro group will show two characteristic strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4]

-

O-H and N-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the O-H and N-H stretching vibrations.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ region will be indicative of the aromatic rings.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (273.29 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group, the nitro group, and cleavage of the bond between the phenylalaninol and the pyridine moieties.

Potential Applications in Drug Development

The chemical structure of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol suggests several potential avenues for investigation in drug discovery.

Anticancer Activity

Nitropyridine derivatives have been investigated for their potential as anticancer agents.[5] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic species. Furthermore, the phenylalaninol scaffold could facilitate transport into cells via amino acid transporters, which are often upregulated in cancer cells.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[1] The proposed mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins. Therefore, (S)-N-(5-Nitro-2-pyridyl)phenylalaninol could be a candidate for development as a novel antibacterial or antifungal agent.

Enzyme Inhibition

The specific three-dimensional structure of this chiral molecule makes it a potential candidate for targeted enzyme inhibition. The nitropyridine moiety can act as a hydrogen bond acceptor, while the phenylalaninol portion can engage in hydrophobic and hydrogen bonding interactions within an enzyme's active site.

Caption: Potential therapeutic applications of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Safety and Handling

Detailed toxicological data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is not available. However, based on the known hazards of its potential precursors, 2-chloro-5-nitropyridine and (S)-phenylalaninol, as well as the general reactivity of nitropyridine derivatives, caution should be exercised when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is assigned UN Number 3439, indicating it is a toxic solid.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral molecule with a chemical structure that suggests a range of potential biological activities. While detailed experimental data for this specific compound is limited in the public domain, this guide has provided a comprehensive overview of its known physicochemical properties, a plausible and detailed synthetic protocol, a prediction of its spectral characteristics, and an exploration of its potential applications in drug discovery. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related nitropyridyl-amino alcohol derivatives in the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

- CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P

-

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol, 1 gram. Aladdin Scientific. (URL: [Link])

-

Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - RSC Publishing. (URL: [Link])

-

(S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol | PureSynth. (URL: [Link])

- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)

-

Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. (URL: [Link])

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion | Journal of the American Chemical Society. (URL: [Link])

-

2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])

-

Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH. (URL: [Link])

- US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google P

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold - PMC - PubMed Central. (URL: [Link])

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (URL: [Link])

-

4-(5-nitro-2-pyridyl)thiomorpholine - Optional[13C NMR] - Spectrum - SpectraBase. (URL: [Link])

-

(PDF) 2-Chloro-5-nitropyridine - ResearchGate. (URL: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. (URL: [Link])

-

2-Amino-5-nitropyridine - the NIST WebBook. (URL: [Link])

-

Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - NIH. (URL: [Link])

-

SAR and QSAR studies: modelling of new DAPY derivatives - PubMed. (URL: [Link])

- EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine - Google P

-

In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. (URL: [Link])

-

IR: nitro groups. (URL: [Link])

-

A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles - MDPI. (URL: [Link])

-

Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. (URL: [Link])

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (URL: [Link])

- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P

-

MSDS - Safety Data Sheet. (URL: [Link])

-

2,4-bis[(5-Nitro-2-pyridyl)thio]pyrimidine - Optional[13C NMR] - SpectraBase. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - MDPI. (URL: [Link])

-

Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC - NIH. (URL: [Link])

-

3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. (URL: [Link])

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. (URL: [Link])

-

Synthesis and biological evaluation of some 5-nitro- and 5-amino derivatives of 2'-deoxycytidine, 2',3' - PubMed. (URL: [Link])

-

1 H NMR Spectrum (1D, 1000 MHz, Pydridine-d5, simulated) (NP0043508) - NP-MRD. (URL: [Link])

-

Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. (URL: [Link])

-

MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. (URL: [Link])

-

(12) United States Patent (10) Patent No.: US 7,790,905 B2 - Googleapis.com. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

An In-Depth Technical Guide to (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

CAS Number: 115416-53-0

Abstract: This technical guide provides a comprehensive overview of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a chiral amino alcohol derivative incorporating a 5-nitropyridine scaffold. While this specific molecule is primarily available as a research chemical, its structural motifs—the phenylalaninol backbone and the nitro-activated pyridine ring—are of significant interest in medicinal chemistry and drug development. This document outlines the compound's physicochemical properties, proposes a robust synthetic route based on established nucleophilic aromatic substitution principles, and explores its potential biological activities by drawing parallels with structurally related compounds. Detailed experimental protocols for its synthesis, characterization, and a representative biological screening assay are provided to guide researchers in their investigations.

Introduction and Rationale

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol belongs to a class of compounds that merge the stereospecificity of a chiral amino acid derivative with the potent electrophilicity of a nitro-activated heteroaromatic system. The phenylalaninol moiety provides a versatile, chiral scaffold common in many biologically active molecules and catalyst ligands. The 2-substituted-5-nitropyridine fragment is a key pharmacophore known to participate in critical binding interactions and can confer a range of biological activities, from antimicrobial to enzyme inhibition.

The nitro group (NO₂) at the 5-position of the pyridine ring is a strong electron-withdrawing group. This electronic feature significantly activates the 2-position of the ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its synthesis and a key consideration in its potential mechanism of action. Compounds containing the 5-nitropyridine moiety have been investigated for various therapeutic applications, including as potential inhibitors of enzymes like chymotrypsin and urease.[1] Furthermore, nitro-containing heterocyclic compounds are a well-established class of antiprotozoal and antibacterial agents, often acting as prodrugs that are activated by microbial nitroreductases.

This guide serves as a foundational resource for researchers, providing the necessary technical details to synthesize, characterize, and evaluate the biological potential of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

| Property | Value | Source |

| CAS Number | 115416-53-0 | Commercially available |

| Molecular Formula | C₁₄H₁₅N₃O₃ | Commercially available |

| Molecular Weight | 273.29 g/mol | Commercially available |

| Synonym | 2-(N-L-Phenylalaninol)-5-nitropyridine | Commercially available |

| Appearance | Expected to be a crystalline solid | Inferred |

Synthesis and Characterization

The most logical and field-proven approach to synthesizing (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high electrophilicity of the C2 position on the pyridine ring, which is activated by the nitro group. The reaction involves the displacement of a suitable leaving group, typically a halide, by the primary amine of (S)-phenylalaninol.

Synthetic Workflow

The overall synthetic pathway is a two-step process starting from commercially available 2-aminopyridine.

Sources

Synthesis of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

An In-Depth Technical Guide to the

Executive Summary

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a chiral N-aryl amino alcohol, a class of compounds holding significant value as building blocks in medicinal chemistry and asymmetric synthesis.[1][2][3] The molecule integrates two key pharmacophoric motifs: the optically pure phenylalaninol backbone, crucial for stereospecific molecular interactions, and the 5-nitropyridine ring, a well-established electrophilic fragment in drug discovery.[4] This guide provides a comprehensive, mechanistically-driven approach to the synthesis of this target molecule. The core strategy detailed herein is the direct N-arylation of (S)-phenylalaninol via a nucleophilic aromatic substitution (SNA r) reaction with 2-chloro-5-nitropyridine. We will dissect the causal factors underpinning the choice of reagents, solvents, and conditions, present a self-validating, step-by-step experimental protocol, and outline methods for purification and rigorous characterization of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded methodology for accessing this and related chiral molecules.

Strategic Approach: Retrosynthetic Analysis

The most logical and convergent synthetic strategy for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol involves a single, strategic disconnection at the newly formed C-N bond between the pyridine ring and the amino group. This retrosynthetic analysis simplifies the complex target into two readily available starting materials:

-

(S)-phenylalaninol : A chiral amino alcohol derived from the natural amino acid L-phenylalanine.[5] Its pre-existing stereocenter provides an efficient route to the enantiomerically pure target, bypassing the need for chiral resolution or asymmetric synthesis steps.

-

2-Chloro-5-nitropyridine : An activated aryl halide. The pyridine nitrogen and, critically, the nitro group, render the aromatic ring sufficiently electron-deficient to be susceptible to nucleophilic attack.

This approach leverages a well-established transformation: the Nucleophilic Aromatic Substitution (SNA r) reaction.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNA r)

The synthesis hinges on the SNA r mechanism, a cornerstone of aromatic chemistry. Unlike electrophilic substitutions common to electron-rich rings like benzene, this reaction proceeds readily on electron-poor heteroaromatic systems, particularly when activated by potent electron-withdrawing groups (EWGs).[6]

Causality of Reactivity:

-

Ring Activation : The pyridine ring is inherently more electron-deficient than benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO₂) group.

-

Role of the Nitro Group : The nitro group, positioned para to the C2 carbon (the site of substitution), is paramount for the reaction's success. It powerfully withdraws electron density from the ring via resonance and inductive effects. This activation is most critical in the stabilization of the negatively charged intermediate formed during the reaction.[7]

-

The Meisenheimer Intermediate : The reaction proceeds via a two-step addition-elimination sequence. First, the nucleophile—the primary amine of (S)-phenylalaninol—attacks the C2 carbon, transiently breaking the ring's aromaticity and forming a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group, a highly favorable stabilizing interaction that lowers the activation energy of this first, typically rate-determining, step.[7][8]

-

Leaving Group Expulsion : In the second step, aromaticity is restored through the expulsion of the chloride ion, a competent leaving group, yielding the final product.

The overall transformation is a substitution of the chlorine atom with the (S)-phenylalaninol moiety, driven by the powerful electronic activation provided by the nitropyridine core.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and definitive final characterization to ensure both reaction success and product integrity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Moles (equiv.) | Amount | Purity |

| (S)-phenylalaninol | C₉H₁₃NO | 151.21 | 3182-95-4 | 1.0 | 1.51 g | ≥98% |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 4548-45-2 | 1.05 | 1.66 g | ≥98% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | 2.2 | 3.0 mL | ≥99% |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | - | 20 mL | Anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | - | ~200 mL | Reagent Grade |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | - | ~300 mL | Reagent Grade |

| Brine | NaCl(aq) | - | - | - | ~100 mL | Saturated |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | As needed | - |

Step-by-Step Synthesis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 8. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro Group in Drug Discovery: A Double-Edged Sword with Therapeutic Precision

An In-depth Technical Guide for Researchers and Drug Development Professionals

The unassuming nitro group (–NO₂), often viewed with suspicion in medicinal chemistry due to toxicity concerns, holds a remarkable and diverse portfolio of biological activities that have been harnessed to create powerful therapeutics. This guide delves into the core principles governing the bioactivity of nitro compounds, offering a Senior Application Scientist's perspective on their mechanisms, applications, and the experimental diligence required to unlock their full potential. Far from being a mere structural alert, the nitro group is a versatile functional motif that, when understood and strategically deployed, acts as a sophisticated tool for targeted drug action.

The Chemistry of Bioactivation: Why the Nitro Group is a Privileged Pharmacophore

The therapeutic efficacy of most nitro-containing drugs is not inherent to the parent molecule but is instead unlocked through a process of metabolic activation, primarily bioreduction. This prodrug strategy is central to their biological activity and, critically, to their selectivity.

The electron-withdrawing nature of the nitro group makes it susceptible to enzymatic reduction, a process that occurs preferentially in specific biological environments. This reduction is a stepwise process, generating a cascade of reactive intermediates that are often the true effectors of the drug's action.[1]

The Reductive Cascade: A Pathway to Bioactivity

The journey from an inert nitro compound to a biologically active agent is a multi-electron reduction process, typically catalyzed by a family of enzymes known as nitroreductases. These enzymes are more prevalent or active in certain pathological environments, such as hypoxic tumor cells or anaerobic bacteria, providing a basis for selective drug targeting.[2]

The key steps in this reductive activation are:

-

One-electron reduction: The nitro group accepts an electron to form a nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals, contributing to oxidative stress.[3]

-

Further reduction: In low-oxygen (hypoxic) or anaerobic environments, the nitro anion radical can undergo further reduction to form a nitroso (R-NO), then a hydroxylamino (R-NHOH), and finally an amino (R-NH₂) derivative. The highly reactive nitroso and hydroxylamino intermediates are potent electrophiles capable of interacting with and damaging biological macromolecules.[2]

This differential metabolism is the cornerstone of the selective toxicity of many nitroaromatic and nitroheterocyclic drugs.

Caption: Bioreductive activation of nitro compounds.

A Spectrum of Therapeutic Applications

The unique mechanism of action of nitro compounds has led to their successful application across a wide range of diseases.

Antimicrobial and Antiparasitic Agents

Nitroheterocyclic compounds, such as the nitroimidazoles (e.g., metronidazole) and nitrofurans (e.g., nitrofurantoin), are mainstays in the treatment of anaerobic bacterial and parasitic infections.[4] Their selective toxicity is derived from the efficient reduction of the nitro group in these microorganisms, which often possess high levels of nitroreductase activity and thrive in low-oxygen environments. The resulting reactive intermediates cause lethal DNA damage.[2][3]

| Compound | Class | Organism | Typical MIC (μg/mL) | Reference |

| Metronidazole | 5-Nitroimidazole | Bacteroides fragilis | 0.5 - 2 | [4] |

| Nitrofurantoin | Nitrofuran | Escherichia coli | 16 - 32 | [4] |

| Benznidazole | 2-Nitroimidazole | Trypanosoma cruzi | 1 - 4 | [5] |

| Fexinidazole | 5-Nitroimidazole | Trypanosoma brucei | 0.1 - 1 |

Table 1. Minimum Inhibitory Concentration (MIC) of representative nitro-containing antimicrobial and antiparasitic drugs.

Anticancer Agents

The hypoxic microenvironment of solid tumors provides a natural target for bioreductive nitro compounds. These agents can be selectively activated in cancer cells, leading to localized cytotoxicity while sparing well-oxygenated normal tissues. This strategy is being explored with nitroaromatic compounds designed as hypoxia-activated prodrugs.[6]

| Compound | Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tirapazamine | Benzotriazine di-N-oxide | Various | Varies with hypoxia | |

| Evofosfamide (TH-302) | 2-Nitroimidazole | Various | Varies with hypoxia | |

| PR-104 | Dinitrobenzamide mustard | Various | Varies with hypoxia | [6] |

Table 2. Hypoxia-selective cytotoxicity (IC₅₀) of representative nitro-containing anticancer agents.

Cardiovascular Drugs

In a distinct mechanism of action, organic nitrates like nitroglycerin serve as prodrugs for nitric oxide (NO), a potent vasodilator.[7] Enzymatic denitration, primarily by mitochondrial aldehyde dehydrogenase (ALDH2), releases NO, which then activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), triggering a signaling cascade that results in smooth muscle relaxation and vasodilation.[8][9] This is particularly effective in treating angina by increasing blood flow to the heart.[7]

Caption: Nitric oxide signaling pathway initiated by nitroglycerin.

The Double-Edged Sword: Addressing Toxicity and Mutagenicity

The very reactivity that makes nitro compounds effective therapeutics is also the source of their potential toxicity. The generation of reactive intermediates can lead to off-target effects, including mutagenicity and carcinogenicity, by causing DNA damage in host cells.[3] A thorough understanding and rigorous evaluation of these risks are paramount in the development of new nitro-containing drugs.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of nitroaromatic compounds based on their molecular structure.[10][11] These in silico methods can help prioritize candidates with a lower predicted risk for further experimental evaluation.

Essential Experimental Protocols for Evaluating Nitro Compounds

A robust and multifaceted experimental approach is crucial to characterize the biological activity and safety profile of novel nitro compounds.

Antimicrobial Susceptibility Testing: The Broth Microdilution Method

This method is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Preparation of Compound Stock Solution: Dissolve the nitro compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the nitro compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[12]

Mutagenicity Evaluation: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Protocol:

-

Bacterial Strains: Use specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate metabolic activation in mammals.

-

Exposure: The bacterial strains are exposed to different concentrations of the nitro compound on a minimal agar plate lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Revertant Colony Counting: Mutagenic compounds will cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow and form colonies. The number of revertant colonies is counted and compared to a negative control.

Nitric Oxide Release Measurement: The Griess Assay

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide through the quantification of its stable breakdown product, nitrite.[13][14]

Protocol:

-

Sample Preparation: Collect the cell culture supernatant or biological fluid where NO release is being investigated.

-

Griess Reagent: The Griess reagent is a two-part solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine.

-

Reaction: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.

-

Absorbance Measurement: The absorbance of the resulting pink/purple solution is measured at approximately 540 nm.

-

Quantification: The nitrite concentration is determined by comparison to a standard curve of known nitrite concentrations.

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes, which are crucial for the activation of many nitro compounds.

Protocol:

-

Enzyme Source: Prepare a cell lysate or use a purified nitroreductase enzyme.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a nitroaromatic substrate (e.g., p-nitrophenol), and a reducing cofactor (e.g., NADH or NADPH).

-

Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

-

Monitor Reaction: Monitor the decrease in absorbance of the nitroaromatic substrate or the increase in absorbance of the reduced product over time using a spectrophotometer.

-

Calculate Activity: The enzyme activity can be calculated from the rate of change in absorbance and the molar extinction coefficient of the substrate or product.[15]

Caption: Integrated workflow for the evaluation of nitro compounds.

Conclusion: A Call for Renewed Exploration

The biological activity of nitro compounds in drug discovery is a testament to the power of medicinal chemistry to transform a potential liability into a therapeutic asset. By understanding the intricate mechanisms of bioreductive activation and nitric oxide release, and by employing rigorous experimental evaluation, researchers can continue to develop novel, highly selective, and effective drugs. The nitro group, when wielded with knowledge and precision, remains a valuable and powerful tool in the ongoing quest for new medicines to combat a wide array of human diseases.

References

-

Orna, M. V., & Mason, R. P. (1989). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Journal of Biological Chemistry, 264(21), 12379-12384. [Link]

-

Fei, J., et al. (2021). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Neural Regeneration Research, 16(1), 57-65. [Link]

-

Castillo, D., et al. (2021). Monocyclic Nitro-heteroaryl Nitrones with Dual Mechanism of Activation: Synthesis and Antileishmanial Activity. ACS Infectious Diseases, 7(12), 3469-3483. [Link]

-

Pocurull, E., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 384(1), 255-264. [Link]

-

Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link]

-

Knight, R. C., et al. (1981). DNA damage induced by reduced nitroimidazole drugs. International Journal of Radiation Oncology, Biology, Physics, 7(3), 407-411. [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 206–216. [Link]

-

Rangel-Grimaldo, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 723. [Link]

-

Hu, G., et al. (2021). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 6(19), 12537-12543. [Link]

-

Anusevičius, Ž., et al. (2015). The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences, 16(10), 23535-23553. [Link]

-

Rangel-Grimaldo, M., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia, 2(3), 1238-1253. [Link]

-

da Silva, P. B., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(3), 3247-3257. [Link]

-

Knox, R. J., et al. (1986). The mechanism of nitroimidazole damage to DNA: coulometric evidence. International Journal of Radiation Oncology, Biology, Physics, 12(8), 1331-1334. [Link]

-

Hester, R. K., et al. (2012). Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLoS Computational Biology, 8(1), e1002326. [Link]

-

Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]

-

Wang, R., et al. (2018). In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts. Bio-protocol, 8(18), e3002. [Link]

-

MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

-

Asano, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1633-1638. [Link]

-

Feil, R., & Klepp, O. (2020). Nitric Oxide–cGMP Signaling in Hypertension. Hypertension, 76(3), 698-706. [Link]

-

Wang, X., et al. (2014). QSAR studies for the acute toxicity of nitrobenzenes to the Tetrahymena pyriformis. Journal of the Serbian Chemical Society, 79(9), 1111-1123. [Link]

-

de Macêdo, N. C. S., et al. (2020). Nitro-Heterocyclic compounds induce apoptosis-like effects in Leishmania (L). amazonensis promastigotes. Parasitology Research, 119(11), 3745-3755. [Link]

-

Valderrama, K., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Antibiotics, 9(6), 292. [Link]

-

U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

-

Lim, Y. H., et al. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PLoS ONE, 10(6), e0131037. [Link]

-

Race, P. R., et al. (2019). The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism. The FEBS Journal, 286(24), 4948-4965. [Link]

-

de Oliveira, M. C., et al. (2019). Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness. Annals of Clinical Microbiology and Antimicrobials, 18(1), 25. [Link]

-

Robins, E., & Scott, C. (2020). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 9(11), 760. [Link]

-

JoVE. (2023). Nitric Oxide Signaling Pathway. [Link]

-

Sekar, T. V., et al. (2015). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Chemical Biology, 10(10), 2329-2336. [Link]

-

Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. OSTI.GOV. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]

-

da Silva, P. B., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Publications. [Link]

-

Wotschadlo, J., et al. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. Scientia Pharmaceutica, 91(4), 44. [Link]

-

Wang, H., et al. (2023). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 235, 115650. [Link]

-

Li, M., et al. (2017). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 53(75), 10415-10418. [Link]

-

Miller, A. F. (2018). Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair. ACS Central Science, 4(8), 947-949. [Link]

-

The NO-cGMP pathway. (2019, January 10). YouTube. [Link]

-

Daghighi, A., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Scilit. [Link]

-

Northwest Life Science Specialties. (n.d.). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. [Link]

-

Rangel-Grimaldo, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

Professor Dave Explains. (2016, September 12). Mechanisms of DNA Damage and Repair. YouTube. [Link]

-

Pitsawong, W., et al. (2014). Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism. Journal of Biological Chemistry, 289(22), 15203-15214. [Link]

-

Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 1572, 1-13. [Link]

-

Knox, R. J., et al. (1987). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical Pharmacology, 36(21), 3635-3639. [Link]

-

Yinon, J., & Avni, M. (2000). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Forensic Science International, 114(2), 119-129. [Link]

-

Mardhiani, Y. D., et al. (2018). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 10(5), 964-968. [Link]

-

Penning, T. M. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 34(1), 7-30. [Link]

Sources

- 1. Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Nitric Oxide Signaling Pathway [jove.com]

- 8. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol . As a chiral molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and stereochemical properties through various spectroscopic techniques is paramount. This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of spectral features.

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a compound with the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 273.28 g/mol [1]. Its structure incorporates a chiral center, a nitro-substituted pyridine ring, and a phenylalaninol moiety, each contributing distinct features to its spectroscopic signature.

I. Molecular Structure and Key Functional Groups

A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic data. The key components are:

-

Phenylalaninol Backbone: A chiral scaffold derived from the amino acid phenylalanine, featuring a primary alcohol (-CH₂OH), a secondary amine (-NH-), and a benzylic group (-CH₂-Ph).

-

5-Nitropyridyl Group: An electron-withdrawing aromatic system attached to the amine. The nitro group (NO₂) and the pyridine nitrogen significantly influence the electronic environment of the molecule.

-

Stereochemistry: The "(S)" designation indicates a specific three-dimensional arrangement at the chiral carbon, which can be confirmed using chiroptical techniques.

Caption: A generalized workflow for NMR analysis of an organic compound.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

A. Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300-3500 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding. |

| 3200-3400 (medium) | N-H stretch | Secondary Amine | Characteristic absorption for N-H bonds. |

| 3000-3100 (medium) | C-H stretch | Aromatic | Typical for C-H bonds in aromatic rings. |

| 2850-2960 (medium) | C-H stretch | Aliphatic | Corresponding to the CH and CH₂ groups. |

| 1570-1620 (strong) | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl and pyridyl rings. |

| 1500-1550 (strong) | N-O asymmetric stretch | Nitro Group | A characteristic and strong absorption for nitro compounds. |

| 1340-1390 (strong) | N-O symmetric stretch | Nitro Group | The second characteristic strong absorption for nitro compounds. |

| 1250-1350 (medium) | C-N stretch | Aryl Amine | Stretching vibration of the bond between the pyridine ring and the amine nitrogen. |

| 1000-1250 (strong) | C-O stretch | Primary Alcohol | Characteristic stretching vibration for the C-O bond in the alcohol. |

B. Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

A. Predicted Mass Spectrum

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 273 . Given the presence of aromatic rings, this peak should be reasonably intense.

-

Major Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z = 256.

-

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺, leading to a peak at m/z = 242.

-

Cleavage of the C-C bond between the chiral carbon and the benzylic carbon: This can lead to a tropylium ion at m/z = 91 (C₇H₇⁺) and a fragment corresponding to the rest of the molecule.

-

Fragmentation of the nitropyridyl group: Loss of NO₂ (46 Da) or NO (30 Da) are common for nitroaromatic compounds. [M - 46]⁺ at m/z = 227 or [M - 30]⁺ at m/z = 243.

-

Caption: Predicted major fragmentation pathways for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol in mass spectrometry.

B. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ (at m/z = 274), useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

V. Chiroptical Spectroscopy

Given the chiral nature of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, chiroptical techniques are essential for confirming its absolute stereochemistry.

A. Electronic Circular Dichroism (ECD)

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a plot of this difference (Δε) versus wavelength. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's stereochemistry. The nitropyridyl and phenyl chromophores will be the primary contributors to the ECD spectrum.

B. Vibrational Circular Dichroism (VCD)

VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides more detailed structural information than ECD as it probes the stereochemistry around all vibrational modes of the molecule.

C. Experimental Protocol for Chiroptical Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable transparent solvent (e.g., methanol, acetonitrile) at a known concentration.

-

Instrumentation: Use a dedicated CD spectrometer for ECD or a VCD-capable FT-IR spectrometer.

-

Data Acquisition: Acquire the spectra over the appropriate wavelength (for ECD) or wavenumber (for VCD) range.

-

Data Analysis and Comparison: The experimental spectrum is compared with a theoretically predicted spectrum for the (S)-enantiomer, calculated using quantum chemical methods. A good match between the experimental and predicted spectra confirms the absolute configuration.

VI. Conclusion

The comprehensive spectroscopic characterization of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol requires a multi-technique approach. While this guide provides a robust framework based on predicted data and established methodologies, it is imperative to validate these predictions with experimental data. The protocols outlined herein provide a self-validating system for researchers to confidently determine and confirm the structure and stereochemistry of this and related molecules, ensuring the scientific integrity of their findings in drug development and materials science research.

References

-

PubChem. Phenylalaninol, (R)-. National Center for Biotechnology Information. [Link]

-

PureSynth. (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. [Link]

-

PubChem. phenylalaninol, (S)-. National Center for Biotechnology Information. [Link]

-

PureSynth. (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. [Link]

-

Chemistry LibreTexts. Mass Spectrometry. [Link]

-

ACS Publications. Chiroptical Spectroscopy. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]

-

Semantic Scholar. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

-

ACS Publications. Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. [Link]

Sources

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol solubility parameters

An In-Depth Technical Guide to the Solubility Parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, bioavailability, and ultimately, its therapeutic efficacy. Among these properties, solubility remains a critical hurdle in drug development. This guide provides a comprehensive technical overview of the theoretical and practical methodologies for determining the solubility parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a compound of interest in pharmaceutical research. By elucidating both computational and experimental approaches to define its Hildebrand and Hansen solubility parameters, this document aims to equip researchers with the necessary knowledge to predict and optimize the solubility behavior of this molecule, thereby accelerating its development trajectory.

Introduction: The Significance of Solubility Parameters in Pharmaceutical Development

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol, with the molecular formula C14H15N3O3 and a molecular weight of 273.28 g/mol , is a molecule with potential applications in medicinal chemistry.[1] The successful formulation of any API, including this one, is contingent on a thorough understanding of its solubility characteristics. Solubility parameters provide a numerical framework for predicting the miscibility of substances, based on the principle that "like dissolves like."[2] In the context of drug development, these parameters are invaluable for:

-

Solvent Selection: Identifying suitable solvents for synthesis, purification, and formulation.[3]

-

Excipient Compatibility: Predicting the miscibility of the API with various pharmaceutical excipients.

-

Formulation Design: Guiding the development of various dosage forms, such as solid dispersions and nano-suspensions.

-

Bioavailability Enhancement: Informing strategies to improve the dissolution and absorption of poorly soluble compounds.

This guide will delve into the theoretical underpinnings of solubility parameters and provide a practical framework for their determination for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, emphasizing both predictive computational models and robust experimental verification.

Theoretical Framework: From Hildebrand to Hansen

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate the molecules of a substance per unit volume.[4][5] It is a single-value parameter that represents the overall intermolecular forces within a substance.[4]

δ = (CED)^1/2 = ((ΔHv - RT)/Vm)^1/2

Where:

-

ΔHv is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vm is the molar volume

While the Hildebrand parameter is a useful starting point, its limitation lies in its inability to distinguish between different types of intermolecular forces (dispersion, polar, and hydrogen bonding).

The Hansen Solubility Parameters (HSP)

To address the limitations of the Hildebrand parameter, Charles Hansen proposed a three-component approach, dividing the total cohesive energy into contributions from:[2]

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Accounting for the energy of hydrogen bonds.

The relationship between the Hildebrand and Hansen parameters is given by:

δt^2 = δd^2 + δp^2 + δh^2

Where δt is the total (Hildebrand) solubility parameter. The three Hansen parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer the coordinates of two substances in this space, the more likely they are to be miscible.[2]

Computational Estimation of Solubility Parameters

In the absence of experimental data, computational methods provide a powerful and cost-effective means of estimating solubility parameters. These methods range from relatively simple group contribution approaches to more sophisticated molecular modeling techniques.

Group Contribution Methods

Group contribution methods estimate the properties of a molecule by summing the contributions of its individual functional groups.[6][7] Several such methods exist for calculating solubility parameters, with the Fedors and Van Krevelen methods being prominent.[6][8][9][10]

Workflow for Group Contribution Method Calculation

Caption: Workflow for calculating solubility parameters using group contribution methods.

Hypothetical Calculation for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol:

To illustrate this, a hypothetical calculation using a group contribution method is presented below. The accuracy of this estimation is dependent on the availability and quality of the group contribution values.

Table 1: Hypothetical Group Contribution Calculation for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

| Functional Group | Count | Molar Volume Contribution (cm³/mol) | Cohesive Energy Contribution (J/mol) |

| -CH2- | 1 | 16.1 | 4940 |

| >CH- | 1 | 13.5 | 2850 |

| Aromatic C-H | 5 | 15.6 | 3770 |

| Aromatic C | 1 | 10.0 | 3010 |

| -OH (primary) | 1 | 12.0 | 20470 |

| -NH- (secondary) | 1 | 10.0 | 8000 |

| Pyridyl ring | 1 | 70.0 | 35000 |

| -NO2 (aromatic) | 1 | 22.0 | 25000 |

| Total | Vm = 239.6 | Ec = 113070 |

Calculated Hildebrand Solubility Parameter (δt):

δt = (113070 J/mol / 239.6 cm³/mol)^1/2 ≈ 21.7 (J/cm³)^1/2 ≈ 21.7 MPa^1/2

Note: The group contribution values used in this table are illustrative and would need to be sourced from detailed tables provided by methods such as those of Fedors or Van Krevelen for an accurate calculation.

Advanced Computational Methods

More accurate estimations can be achieved through molecular modeling and quantum chemistry calculations.

-

Molecular Dynamics (MD) Simulations: MD simulations model the interactions of atoms and molecules over time, allowing for the calculation of cohesive energy density and, consequently, solubility parameters.[11][12] These simulations provide a more dynamic and realistic representation of molecular interactions compared to static group contribution methods.[11]

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model calculates the interaction energies of molecules in a virtual conductor, providing a detailed profile of their surface polarity.[13][14] This information can then be used to predict a wide range of thermodynamic properties, including Hansen solubility parameters.[13][14]

Experimental Determination of Hansen Solubility Parameters

While computational methods are valuable for initial screening, experimental determination of solubility parameters is the gold standard for accurate formulation development. The most common method involves determining the solubility of the solute in a range of solvents with known Hansen parameters.

Protocol for Experimental Determination of HSP

This protocol outlines a systematic approach to determine the Hansen solubility parameters of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Step 1: Solvent Selection

A diverse set of solvents with a wide range of δd, δp, and δh values should be selected. It is crucial to include solvents that are likely to be good, borderline, and poor solvents for the compound.

Table 2: Example Solvent List for HSP Determination

| Solvent | δd (MPa^1/2) | δp (MPa^1/2) | δh (MPa^1/2) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Water | 15.5 | 16.0 | 42.3 |

| And others... |

Step 2: Solubility Assessment

A simple and effective method is visual assessment.

-

Accurately weigh a small amount of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol (e.g., 10 mg) into a series of glass vials.

-

Add a measured volume of each selected solvent (e.g., 1 mL) to the vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect each vial for the presence of undissolved solid.

-

Classify each solvent as a "good" solvent (completely dissolved) or a "poor" solvent (undissolved solid remains).

For more quantitative results, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Step 3: Data Analysis and Hansen Sphere Construction

The data is analyzed using software (e.g., HSPiP) to determine the center of the Hansen solubility sphere, which represents the HSP of the solute.

Workflow for Experimental HSP Determination

Caption: Workflow for the experimental determination of Hansen solubility parameters.

The software fits a sphere in the 3D Hansen space that encloses all the "good" solvents and excludes the "poor" solvents. The coordinates of the center of this sphere are the δd, δp, and δh values of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol.

Data Interpretation and Application in Drug Development

Once the Hansen solubility parameters are determined, they can be used to calculate the "distance" (Ra) between the API and a solvent or excipient in Hansen space:

Ra^2 = 4(δd_solute - δd_solvent)^2 + (δp_solute - δp_solvent)^2 + (δh_solute - δh_solvent)^2

A smaller Ra value indicates a higher likelihood of miscibility. This allows for the rational selection of excipients and solvent systems for various formulation strategies. For example, in the development of an amorphous solid dispersion, a polymer with HSP values close to those of the API would be a good candidate for achieving a stable, miscible system.

Conclusion: A Predictive Approach to Formulation Success

The determination of solubility parameters for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a critical step in its journey from a promising molecule to a viable therapeutic agent. This guide has outlined a comprehensive approach, combining the predictive power of computational methods with the definitive accuracy of experimental validation. By leveraging the principles of Hildebrand and Hansen solubility parameters, researchers can demystify the solubility behavior of this compound, enabling a more rational and efficient approach to formulation design. This, in turn, can significantly reduce development timelines and increase the probability of creating a safe, effective, and bioavailable drug product. The methodologies described herein are not only applicable to the topic compound but also serve as a robust framework for the physicochemical characterization of other novel chemical entities.

References

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice. Steven Abbott TCNF Ltd. [Link]

-

Abbott, S. (n.d.). HSPiP Software. Hansen Solubility. [Link]

- Bagley, E. B., & Scigliano, J. M. (1976). Polymer solutions. In Solutions and Solubilities (pp. 455-537). John Wiley & Sons, Inc.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Hildebrand, J. H. (1936). Solubility of non-electrolytes. Reinhold.

-

PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. Retrieved from [Link][1]

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585.[15]

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.

-

Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer engineering and science, 14(2), 147-154.[9]

-

Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. [Link][4]

-

American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link][13]

-

ACS Publications. (2025, October 14). SPHERES: A MATLAB Tool for Teaching Solubility Parameter Calculations in Polymer Processing and Recycling. [Link][7]

-

Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods. [Link][16]

-

ResearchGate. (n.d.). Solubility parameters of the components calculated by Fedors's[17] approach and the solubility of the drug (pregabalin) in them. [Link][8]

-

ACS Publications. (2011, February 9). Prediction of Solubility Parameters and Miscibility of Pharmaceutical Compounds by Molecular Dynamics Simulations. [Link][11]

-

NASA Technical Reports Server. (n.d.). A method for estimating both the solubility parameters and molar volumes of liquids. [Link][9]

-

MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link][10]

-

ACS Publications. (2024, February 1). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. [Link][18]

-

Chemistry LibreTexts. (2024, May 20). 1.14.32: Hildebrand Solubility Parameter. [Link][5]

-

AKJournals. (n.d.). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. [Link][19]

-

PureSynth. (n.d.). (S)-N-(5-Nitro-2-Pyridyl)Phenylalaninol. Retrieved from [Link][1]

-

World Health Organization. (n.d.). Good Manufacturing Practices (GMP). [Link][20]

-

Universiti Malaysia Pahang. (2015, June 30). Estimation of solubility parameter using Fedors and Small method for ionic liquids. [Link][21]

-

PMC. (n.d.). Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning. [Link][12]

-

ResearchGate. (2025, August 9). Important determinants of solvent selection. [Link][22]

-

ResearchGate. (2025, August 7). Calculation of Hildebrand solubility parameters of some polymers using QSPR methods based on LS-SVM technique and theoretical molecular descriptors. [Link][23]

-

PMC. (n.d.). Pencil and Paper Estimation of Hansen Solubility Parameters. [Link][24]

-

Kinam Park. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. [Link][25]

-

Amazon S3. (n.d.). Fedors Method Refined Solubility Parameter. [Link][26]

-

YouTube. (2021, December 20). [Materials Square] Hildebrand Solubility Parameter Calculation of Nylon 6 n=20 | LAMMPS. [Link][27]

-

FDA. (2025, November 21). Current Good Manufacturing Practice (CGMP) Regulations. [Link][28]

-

Technical University of Denmark. (n.d.). Estimating Hansen solubility parameters of organic pigments by group contribution methods. [Link][29]

-

DergiPark. (2012, June 19). The Mathematical and Graphical Interpretation of Solubility Profile-Viscosity Behavior of Poly(MA-alt-NVP). [Link][17]

-

Institutional Repository FHNW. (n.d.). New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials. [Link][14]

-

Spectroscopy Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. [Link][30]

-

ResearchGate. (2021, May 18). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). [Link][31]

-

PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link][32]

-

Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. [Link][3]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. hydrometaltech.com [hydrometaltech.com]

- 4. matlantis.com [matlantis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular simulation as a computational pharmaceutics tool to predict drug solubility, solubilization processes and partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials [irf.fhnw.ch]

- 15. kinampark.com [kinampark.com]

- 16. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pubs.acs.org [pubs.acs.org]

- 19. akjournals.com [akjournals.com]

- 20. Health products policy and standards [who.int]

- 21. umpir.ump.edu.my [umpir.ump.edu.my]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. kinampark.com [kinampark.com]

- 26. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 27. youtube.com [youtube.com]

- 28. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]

- 29. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. researchgate.net [researchgate.net]

- 32. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety of (S)-N-(5-Nitro-2-pyridyl)phenylalaninol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol, a compound of interest in contemporary research and development. Given the limited availability of a complete, officially recognized Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes available data, expert analysis of its constituent chemical moieties, and established safety protocols for structurally related compounds. The primary objective is to equip laboratory personnel with the necessary knowledge to handle this substance with the utmost care and to mitigate potential risks.

Section 1: Chemical Identification and Physicochemical Properties

(S)-N-(5-Nitro-2-pyridyl)phenylalaninol is a specialized organic compound.[1][2] Its unique structure, combining a nitropyridine group with a phenylalaninol backbone, makes it a valuable intermediate in various synthetic pathways.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Synonym | 2-(N-L-Phenylalaninol)-5-nitropyridine | [1] |

| CAS Number | 115416-53-0 | [1][2] |

| Molecular Formula | C14H15N3O3 | [1][2] |

| Molecular Weight | 273.28 g/mol | [1] |

| Melting Point | 117°C | [1] |

| Appearance | Solid (form not specified) | [4] |

| Storage Temperature | Room temperature | [1] |

| UN Number | 3439 | [1] |

| Storage Class | 6.1 (Toxic Substances) | [1] |

Section 2: Hazard Identification and Toxicological Profile

A complete toxicological profile for (S)-N-(5-Nitro-2-pyridyl)phenylalaninol has not been formally established. However, a critical assessment of its structural components—the nitropyridine moiety and the phenylalaninol backbone—provides a strong basis for inferring its potential hazards.

The Nitropyridine Moiety: A Source of Potential Toxicity

The presence of a nitroaromatic group, specifically the 5-nitropyridine ring, is a significant determinant of the compound's toxicological properties. Aromatic nitro compounds are known for their potential to cause systemic effects. The following hazards are associated with 2-Amino-5-nitropyridine, a structurally related compound, and should be considered relevant[5]:

-

Acute Toxicity : Harmful if swallowed.[5] The predicted oral LD50 (rat) for 2-Amino-5-nitropyridine is 820.96 mg/kg[5].

-

Skin and Eye Irritation : Causes skin and serious eye irritation[5].

-

Respiratory Irritation : May cause respiratory irritation[5].

-